molecular formula C13H12ClN3 B3430586 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride CAS No. 850869-67-9

3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B3430586
CAS No.: 850869-67-9
M. Wt: 245.71 g/mol
InChI Key: PQSGMQLQAIHSES-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that features a naphthalene ring fused to a pyrazole ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of naphthalene derivatives with hydrazine derivatives under controlled conditionsThe final product is then converted to its hydrochloride salt form for increased stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-1-amine and naphthalene-2-amine share structural similarities.

    Pyrazole derivatives: Compounds such as 1H-pyrazol-3-amine and 1H-pyrazol-4-amine are structurally related.

Uniqueness

3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is unique due to the specific combination of the naphthalene and pyrazole rings, along with the presence of the amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

850869-67-9

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

5-naphthalen-1-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H11N3.ClH/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H

InChI Key

PQSGMQLQAIHSES-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl

Origin of Product

United States

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